1-(8-Hidroxiquinolin-5-il)etanona

Descripción general

Descripción

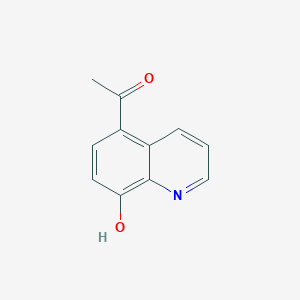

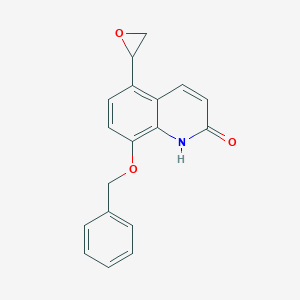

1-(8-Hydroxyquinolin-5-yl)ethanone, also known as Quinacetol, is a compound with the linear formula C11H9NO2 . It appears as a pale brown solid .

Synthesis Analysis

The synthesis of 1-(8-Hydroxyquinolin-5-yl)ethanone and its derivatives has been achieved through various methods. For instance, one study described the synthesis of chalcones containing 8-hydroxyquinoline using microwave irradiation . Another study reported the preparation of novel metal complexes of ligand 1-(8-Hydroxyquinolin-5-yl)ethanone .Molecular Structure Analysis

The molecular structure of 1-(8-Hydroxyquinolin-5-yl)ethanone is characterized by a molecular weight of 187.2 g/mol . The InChI code for this compound is 1S/C11H9NO2/c1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11/h2-6,14H,1H3 .Physical And Chemical Properties Analysis

1-(8-Hydroxyquinolin-5-yl)ethanone is a solid at room temperature . The increased polarity and water solubility of 8-hydroxyquinoline derivatives, which this compound is a part of, are factors required for their antibacterial activity .Aplicaciones Científicas De Investigación

Bioquímica: Quelación de Iones Metálicos y Detección

1-(8-Hidroxiquinolin-5-il)etanona exhibe fuertes propiedades quelantes metálicas debido a su porción hidroxiquinolina . Puede formar complejos estables con metales de transición, lo cual es útil en ensayos bioquímicos para detectar iones metálicos. Estos quelatos pueden utilizarse como sondas fluorescentes para la cuantificación de iones metálicos en sistemas biológicos, ayudando en el estudio de la homeostasis de los metales y los trastornos relacionados con los metales.

Farmacología: Desarrollo de Agentes Terapéuticos

El compuesto se ha estudiado por su potencial farmacológico, particularmente en el desarrollo de agentes antimicrobianos, anticancerígenos y antifúngicos . Su capacidad de quelar metales puede interrumpir los sistemas enzimáticos dependientes de metales en los patógenos, lo que lo convierte en un candidato para el desarrollo de fármacos. Además, su similitud estructural con las hidroxiquinolinas bioactivas conocidas sugiere un potencial para aplicaciones terapéuticas.

Ciencia de Materiales: Diodos Orgánicos Emisores de Luz (OLED)

En ciencia de materiales, this compound se puede utilizar en la síntesis de componentes de diodos orgánicos emisores de luz (OLED). Se sabe que sus derivados son excelentes materiales de transporte de electrones debido a su estabilidad térmica y movilidad electrónica, las cuales son cruciales para el funcionamiento eficiente de los OLED.

Química Analítica: Análisis Cromatográfico

Este compuesto puede servir como un estándar o un agente de derivatización en el análisis cromatográfico . Su estructura y propiedades bien definidas permiten una calibración precisa en la cromatografía líquida de alta resolución (HPLC) y otras técnicas cromatográficas, mejorando la detección de varios analitos.

Síntesis Orgánica: Catalizador e Intermediario

This compound es un valioso intermedio en la síntesis orgánica . Se puede utilizar para sintetizar una amplia gama de compuestos heterocíclicos, que son comunes en muchos productos farmacéuticos y agroquímicos. Su grupo cetona también ofrece potencial para varias reacciones catalíticas, incluidas las reacciones de condensación y adición.

Ciencias Ambientales: Detección y Eliminación de Contaminantes

Debido a su capacidad quelante, este compuesto se puede aplicar en ciencias ambientales para la detección y eliminación de metales pesados de las fuentes de agua. Se puede incorporar en sensores o utilizarse en procesos de tratamiento de agua para capturar iones metálicos tóxicos, contribuyendo a los esfuerzos de monitoreo y remediación ambientales.

Safety and Hazards

Direcciones Futuras

Compounds containing the 8-hydroxyquinoline moiety, such as 1-(8-Hydroxyquinolin-5-yl)ethanone, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could also act as leads for the development of drugs against numerous diseases including cancer .

Mecanismo De Acción

Target of Action

It is known that 8-hydroxyquinoline derivatives, which this compound is a part of, have a broad-ranging pharmacological potential .

Mode of Action

8-hydroxyquinoline derivatives have been reported to interact with a diverse range of targets with high affinities .

Biochemical Pathways

For instance, 5-Carboxy-8-hydroxyquinoline (IOX1) is known to inhibit 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.16 cm/s .

Result of Action

8-hydroxyquinoline derivatives have been reported to have a wide range of biological properties .

Action Environment

It is known to be stable at room temperature when sealed in dry conditions .

Propiedades

IUPAC Name |

1-(8-hydroxyquinolin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTCLDNADGMACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=NC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180643 | |

| Record name | Quinacetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2598-31-4 | |

| Record name | Quinacetol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinacetol sulfate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2598-31-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2598-31-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinacetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINACETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KE2DMA89S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)

![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)

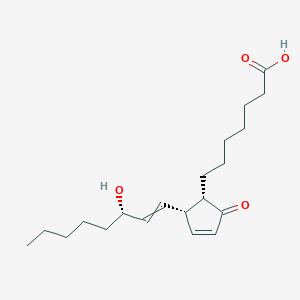

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)